

Application Notes and Protocols: Establishing a DHT-Induced Mouse Model of Androgenetic Alopecia

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Compound of Interest

Compound Name: Dihydrotestosterone

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Introduction

Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. It is characterized by a progressive miniaturization of hair follicles, driven by genetic predisposition and the action of androgens, particularly **dihydrotestosterone** (DHT). To facilitate the development of novel therapeutics for AGA, robust and reproducible animal models are essential. This document provides detailed protocols and application notes for establishing a DHT-induced mouse model of androgenetic alopecia, a valuable tool for studying the pathogenesis of AGA and for the preclinical evaluation of new treatments.

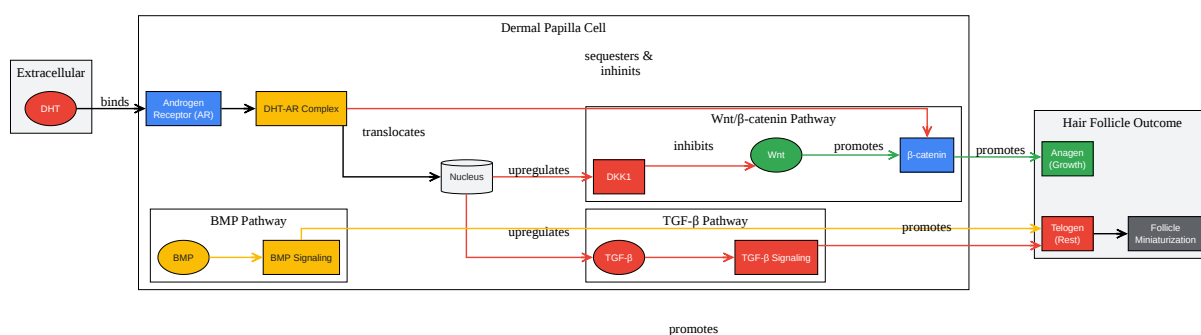
Signaling Pathways in Androgenetic Alopecia

DHT is known to influence several key signaling pathways that regulate hair follicle cycling. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets. The binding of DHT to the androgen receptor (AR) in dermal papilla cells of the hair follicle is a critical initiating event. This complex then translocates to the nucleus and modulates the expression of various genes, leading to the production of factors that inhibit hair growth.

Key signaling pathways affected by DHT in the context of AGA include:

- **Wnt/ β -catenin Pathway:** This pathway is essential for maintaining the anagen (growth) phase of the hair cycle. DHT has been shown to inhibit the Wnt/ β -catenin pathway. The androgen receptor can bind to and sequester β -catenin, a key mediator of Wnt signaling.^[1] Additionally, DHT upregulates the expression of Dickkopf-1 (DKK1), an inhibitor of the Wnt pathway.^[1]
- **Bone Morphogenetic Protein (BMP) Pathway:** BMP signaling is generally considered inhibitory to hair growth, promoting the telogen (resting) phase. Elevated BMP signaling has been observed in balding scalp and is thought to contribute to the miniaturization of hair follicles.^[2]
- **Transforming Growth Factor-beta (TGF- β) Pathway:** Androgens can stimulate the production of TGF- β 1 and TGF- β 2 in dermal papilla cells, which are potent inhibitors of hair follicle growth and can induce the catagen (regression) phase.^[3]
- **Fibroblast Growth Factor (FGF) Pathway:** While some FGFs are crucial for hair follicle development, the interplay with androgens in AGA is complex and an area of ongoing research.^[4]

Below is a diagram illustrating the interplay of these signaling pathways in DHT-induced androgenetic alopecia.



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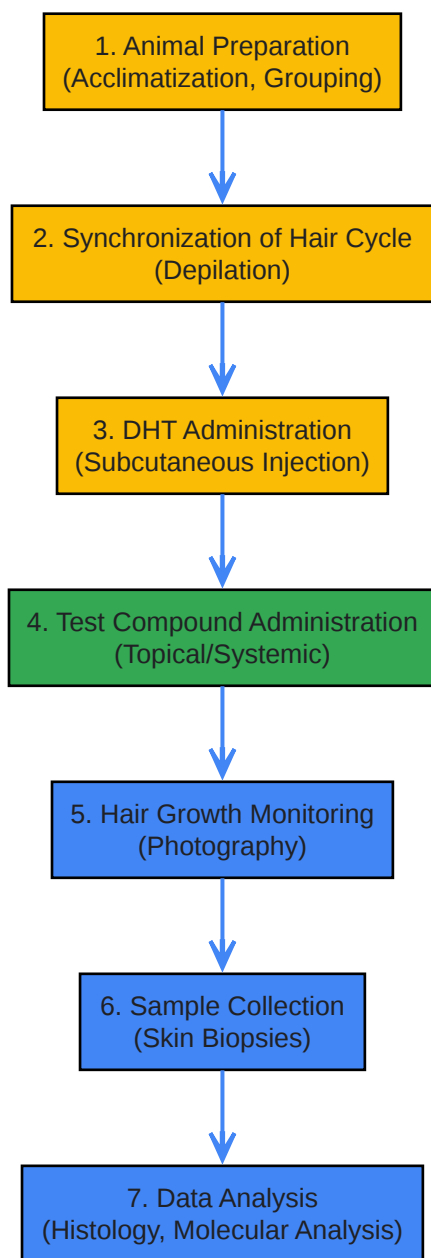
Caption: Signaling pathways in DHT-induced androgenetic alopecia.

Experimental Protocols

This section provides a detailed, step-by-step protocol for establishing and evaluating the DHT-induced mouse model of AGA.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Caption: Experimental workflow for the DHT-induced AGA mouse model.

Animal Preparation and Acclimatization

- Animal Strain: C57BL/6 mice are commonly used for hair growth studies due to their synchronized hair follicle cycling and pigmented hair, which facilitates visual assessment of hair regrowth.[5]

- Age: 6-7 week old male mice are typically used.
- Acclimatization: House the mice in a controlled environment ($21 \pm 2^{\circ}\text{C}$, $55 \pm 10\%$ humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.[6] Provide ad libitum access to standard chow and water.
- Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle Control, DHT only, DHT + Test Compound).

Synchronization of the Hair Growth Cycle

To ensure that hair follicles are in the same growth phase (telogen) at the start of the experiment, synchronization is necessary.

- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation).[6]
- Carefully shave the dorsal skin of the mice.
- Apply a commercially available hair removal cream or a mixture of rosin and beeswax to the shaved area to depilate and induce a synchronized anagen phase.[6] Allow the hair to regrow and enter the telogen phase (approximately 2-3 weeks). The skin will appear pink during anagen and become pale during telogen.

DHT Administration

- Preparation of DHT Solution: Dissolve **dihydrotestosterone** (DHT) in a suitable vehicle. A common vehicle is a mixture of dimethyl sulfoxide (DMSO) and corn oil (e.g., 5:95, v/v).[7]
- Dosage and Administration: Administer DHT via subcutaneous injection. The optimal dose can vary, but a commonly used and effective dose is 30 mg/kg of body weight, administered daily.[7] Administration should begin prior to the induction of the anagen phase and continue throughout the experiment.

Administration of Test Compound

- The test compound can be administered topically to the depilated dorsal skin or systemically (e.g., oral gavage, intraperitoneal injection), depending on the nature of the compound and the experimental design.

- Administration of the test compound should typically commence concurrently with or shortly after the start of DHT administration.

Monitoring of Hair Growth

- Photographic Documentation: Take photographs of the dorsal skin of each mouse at regular intervals (e.g., every 3-5 days) to visually assess hair regrowth.
- Scoring: Hair regrowth can be quantified using a visual scoring system. For example, a 5-point scale can be used: 0 = no hair growth, 1 = <25% hair growth, 2 = 25-50% hair growth, 3 = 50-75% hair growth, 4 = 75-99% hair growth, 5 = 100% hair growth.

Sample Collection

- At the end of the experimental period, euthanize the mice using an approved method (e.g., CO2 exposure followed by cervical dislocation).
- Collect full-thickness skin samples from the treated dorsal area using a biopsy punch.

Data Analysis

- Histological Analysis:
 - Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
 - Stain the sections with hematoxylin and eosin (H&E) for morphological analysis of hair follicles.[\[5\]](#)[\[8\]](#)
 - Quantify parameters such as the number of hair follicles, the ratio of anagen to telogen follicles, and the thickness of the epidermis and dermis.
- Immunohistochemistry/Immunofluorescence:
 - Perform staining for specific protein markers to investigate the underlying molecular mechanisms (e.g., Ki-67 for proliferation, β -catenin for Wnt pathway activity, androgen receptor).
- Gene Expression Analysis:

- Extract RNA from skin samples and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes of interest (e.g., Dkk1, Bmp4, Tgf- β 1).
- Protein Analysis:
 - Extract protein from skin samples and perform Western blotting to quantify the levels of specific proteins.[\[7\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from a DHT-induced AGA mouse model.

Table 1: DHT Administration Protocols

Parameter	Protocol 1	Protocol 2	Protocol 3
DHT Concentration	1 mg/animal	5 mg/kg body weight	30 mg/kg body weight
Administration Route	Subcutaneous	Subcutaneous	Subcutaneous
Vehicle	DMSO/isotonic saline (1:1) [6]	Vehicle not specified	DMSO/corn oil (5:95, v/v) [7]
Frequency	5 times per week [6]	Daily [9]	Daily [7]

Table 2: Hair Growth Evaluation Parameters

Parameter	Method	Typical Outcome in DHT-treated group	Reference
Hair Regrowth Score	Visual scoring (0-5 scale)	Lower score compared to control	[10]
Hair Coverage (%)	Image analysis software	Decreased percentage of hair coverage	[11]
Hair Length	Measurement of plucked hairs	Shorter hair length	[12]
Anagen/Telogen Ratio	Histological analysis of skin sections	Decreased ratio (more telogen follicles)	[13]
Hair Follicle Density	Histological analysis of skin sections	Reduced number of hair follicles	[13]
Skin Thickness	Histological measurement	May be altered	[14]

Table 3: Molecular and Cellular Analysis

Parameter	Method	Typical Outcome in DHT-treated group	Reference
Cell Proliferation (Ki-67)	Immunohistochemistry	Decreased number of Ki-67 positive cells	[8]
β -catenin Expression	Western Blot / IHC	Decreased expression	[15][16]
DKK1 Expression	qRT-PCR / Western Blot	Increased expression	[1]
Androgen Receptor (AR) Expression	Western Blot / IHC	Increased nuclear localization	[17]

Conclusion

The DHT-induced mouse model of androgenetic alopecia is a valuable and widely used tool for studying the mechanisms of hair loss and for the preclinical screening of potential therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and utilize this model effectively. Careful planning of the experimental design, consistent execution of the protocols, and thorough analysis of the endpoints are crucial for obtaining reliable and reproducible results.

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